molecular formula C11H17Cl2N3O B1389087 1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride CAS No. 1185295-09-3

1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride

Cat. No.: B1389087
CAS No.: 1185295-09-3
M. Wt: 278.18 g/mol
InChI Key: RLLDDQQEIVTGKD-UHFFFAOYSA-N
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Description

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O and a molecular weight of 278.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the condensation of ethylamine with 1H-benzimidazole derivatives. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride can be compared with other similar compounds, such as 1-(5-amino-1-methyl-1H-benzimidazol-2-yl)-ethanol dihydrochloride and 1-(5-amino-1-ethyl-1H-benzimidazol-2-yl)-methanol dihydrochloride. These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

IUPAC Name

1-(5-amino-1-ethylbenzimidazol-2-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-3-14-10-5-4-8(12)6-9(10)13-11(14)7(2)15;;/h4-7,15H,3,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLDDQQEIVTGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1C(C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride
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1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride
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1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride
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1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride
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1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride

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